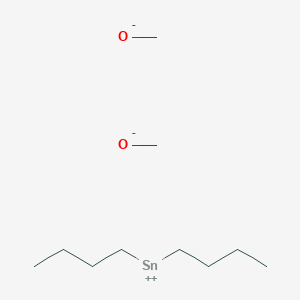
Dibutyltin methoxide
Cat. No. B7800252
M. Wt: 295.01 g/mol
InChI Key: ZXDVQYBUEVYUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05545600
Procedure details


Dibutyltin oxide is reacted with methanol and dimethyl carbonate, at a temperature in the range between about 50° to 200° C. and at a pressure in the range between about 75 to 600 psi (0.52 to 4.14 MPa) resulting in a quantitative formation of dibutyltin dimethoxide (i.e., dibutyltin dimethoxide is present in the final product in an amount between about 90 to 100 mole % (based on tin species in the catalyst product), more preferably about 95 to 100 mole %) and carbon dioxide as shown in Equation 4 below: ##STR4##



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11](=O)(OC)[O:12]C>CO>[CH3:11][O-:12].[CH3:11][O-:12].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[O-].C[O-].C(CCC)[Sn+2]CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05545600
Procedure details


Dibutyltin oxide is reacted with methanol and dimethyl carbonate, at a temperature in the range between about 50° to 200° C. and at a pressure in the range between about 75 to 600 psi (0.52 to 4.14 MPa) resulting in a quantitative formation of dibutyltin dimethoxide (i.e., dibutyltin dimethoxide is present in the final product in an amount between about 90 to 100 mole % (based on tin species in the catalyst product), more preferably about 95 to 100 mole %) and carbon dioxide as shown in Equation 4 below: ##STR4##



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11](=O)(OC)[O:12]C>CO>[CH3:11][O-:12].[CH3:11][O-:12].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[O-].C[O-].C(CCC)[Sn+2]CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
